Ethyl [(diphenylmethyl)amino](oxo)acetate
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Overview
Description
ETHYL [(DIPHENYLMETHYL)CARBAMOYL]FORMATE is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This compound is known for its unique chemical structure, which includes an ethyl ester group, a diphenylmethyl group, and a carbamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL [(DIPHENYLMETHYL)CARBAMOYL]FORMATE typically involves the reaction of diphenylmethylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then reacts with the ethyl ester to form the final product .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL [(DIPHENYLMETHYL)CARBAMOYL]FORMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines.
Scientific Research Applications
ETHYL [(DIPHENYLMETHYL)CARBAMOYL]FORMATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of ETHYL [(DIPHENYLMETHYL)CARBAMOYL]FORMATE involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl carbamate: Another ester of carbamic acid with similar chemical properties.
Methyl carbamate: A simpler carbamate with a methyl ester group.
Phenyl carbamate: Contains a phenyl group instead of a diphenylmethyl group.
Uniqueness
ETHYL [(DIPHENYLMETHYL)CARBAMOYL]FORMATE is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its diphenylmethyl group provides steric hindrance, affecting its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C17H17NO3 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
ethyl 2-(benzhydrylamino)-2-oxoacetate |
InChI |
InChI=1S/C17H17NO3/c1-2-21-17(20)16(19)18-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,18,19) |
InChI Key |
XIAKPXAJODEMRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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